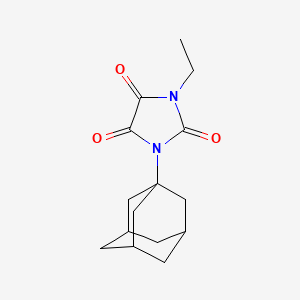![molecular formula C16H14Cl3NO2 B7644793 N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide, commonly known as DCM, is a synthetic compound that belongs to the class of herbicides. DCM is widely used in agricultural practices to control the growth of weeds in crops. It was first synthesized in the 1960s, and since then, it has been extensively studied for its effectiveness and safety in various applications.
Mécanisme D'action
DCM works by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the biosynthesis of amino acids in plants. This leads to the accumulation of toxic metabolites in the plant cells, ultimately resulting in the death of the plant.
Biochemical and physiological effects:
DCM has been found to have a low toxicity profile in mammals. It is rapidly metabolized and excreted from the body, with no significant accumulation in the tissues. However, long-term exposure to DCM has been associated with some adverse effects, including liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
DCM is widely used in laboratory experiments as a tool for studying the biosynthesis of amino acids in plants. It is a potent inhibitor of acetolactate synthase and can be used to study the effects of amino acid depletion on plant growth and development. However, DCM has some limitations in laboratory experiments, including its low solubility in water, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on DCM. One area of interest is the development of new herbicides based on the structure of DCM. Another area is the study of the mechanism of action of DCM in cancer cells, which could lead to the development of new cancer therapies. Finally, further research is needed to better understand the long-term effects of DCM exposure on human health and the environment.
Méthodes De Synthèse
DCM is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with N-methyl-N-(4-chlorobenzyl)amine in the presence of a catalyst. The resulting compound is then purified through a series of processes to obtain the final product.
Applications De Recherche Scientifique
DCM has been extensively studied for its effectiveness as a herbicide in agricultural practices. It has been found to be highly effective in controlling the growth of weeds in various crops, including corn, soybean, and cotton. DCM has also been studied for its potential use in the treatment of certain types of cancer. It has been found to inhibit the growth of cancer cells in vitro and in animal models.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-20(9-11-2-4-12(17)5-3-11)16(21)10-22-15-7-6-13(18)8-14(15)19/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUMOOKICGODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-methylphenyl)methyl]-1-(3-nitrophenyl)methanesulfonamide](/img/structure/B7644712.png)

![N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7644726.png)
![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)

![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)




![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)